
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate is an organic compound that belongs to the class of sulfonyl esters. This compound is characterized by the presence of both methanesulfonyl and 4-methylbenzene-1-sulfonyl groups attached to an ethyl acetate backbone. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate typically involves the reaction of ethyl acetate with methanesulfonyl chloride and 4-methylbenzene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl groups can act as good leaving groups, making the compound suitable for nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used for these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield sulfonamides, while elimination reactions can produce alkenes.
Applications De Recherche Scientifique
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: It is used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate involves its ability to act as a leaving group in chemical reactions. The sulfonyl groups enhance the compound’s reactivity, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (tosyl)(methanesulfonyl)acetate: Similar in structure but with a tosyl group instead of a 4-methylbenzene-1-sulfonyl group.
Ethyl (methanesulfonyl)acetate: Lacks the 4-methylbenzene-1-sulfonyl group, making it less reactive in certain reactions.
Ethyl (4-methylbenzene-1-sulfonyl)acetate: Lacks the methanesulfonyl group, affecting its reactivity and applications.
Uniqueness
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate is unique due to the presence of both methanesulfonyl and 4-methylbenzene-1-sulfonyl groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions. This dual functionality allows for greater versatility in synthetic applications compared to similar compounds.
Propriétés
Numéro CAS |
61053-57-4 |
|---|---|
Formule moléculaire |
C12H16O6S2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
ethyl 2-(4-methylphenyl)sulfonyl-2-methylsulfonylacetate |
InChI |
InChI=1S/C12H16O6S2/c1-4-18-11(13)12(19(3,14)15)20(16,17)10-7-5-9(2)6-8-10/h5-8,12H,4H2,1-3H3 |
Clé InChI |
ZSZNASUXJRPPRA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(S(=O)(=O)C)S(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


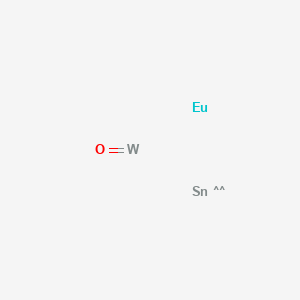



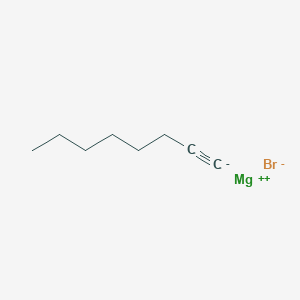

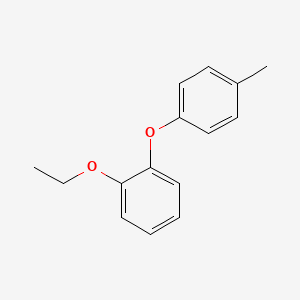
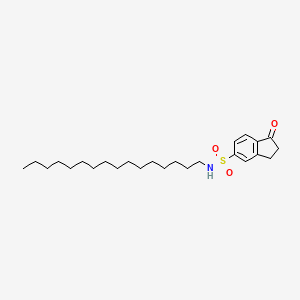



![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
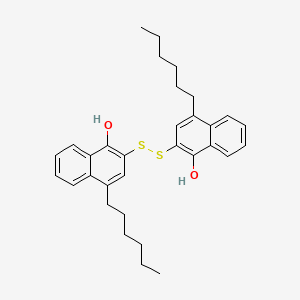
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
